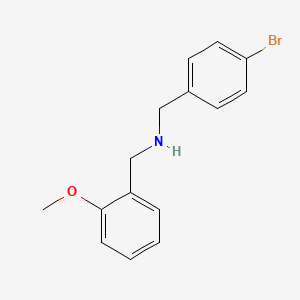
1-methyl-4-(2-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(2-methylbenzyl)piperazine (MMBP) is a chemical compound that has been widely studied for its potential applications in scientific research. MMBP is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 1-methyl-4-(2-methylbenzyl)piperazine is not yet fully understood, but it is believed to act through the modulation of ion channels and neurotransmitter release. 1-methyl-4-(2-methylbenzyl)piperazine has been found to inhibit the release of glutamate, an excitatory neurotransmitter, and to enhance the release of GABA, an inhibitory neurotransmitter. This suggests that 1-methyl-4-(2-methylbenzyl)piperazine may have a regulatory effect on neuronal signaling, potentially leading to the development of new treatments for neurological disorders.
Biochemical and Physiological Effects:
1-methyl-4-(2-methylbenzyl)piperazine has been found to have various biochemical and physiological effects, including the modulation of ion channels and neurotransmitter release. It has also been found to have anxiolytic and antipsychotic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety and schizophrenia.
実験室実験の利点と制限
One advantage of using 1-methyl-4-(2-methylbenzyl)piperazine in lab experiments is its relatively low toxicity compared to other compounds with similar effects. However, 1-methyl-4-(2-methylbenzyl)piperazine has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, more research is needed to fully understand the potential side effects and limitations of using 1-methyl-4-(2-methylbenzyl)piperazine in lab experiments.
将来の方向性
There are several potential future directions for research on 1-methyl-4-(2-methylbenzyl)piperazine, including the development of new pharmacological agents based on its mechanism of action, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 1-methyl-4-(2-methylbenzyl)piperazine.
合成法
1-methyl-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-methylpiperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-methyl-4-(2-methylbenzyl)piperazine as the main product, which can be purified through various techniques such as column chromatography.
科学的研究の応用
1-methyl-4-(2-methylbenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have various effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. These effects make 1-methyl-4-(2-methylbenzyl)piperazine a promising candidate for further investigation into the mechanisms of neuronal signaling and the development of new pharmacological agents.
特性
IUPAC Name |
1-methyl-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-5-3-4-6-13(12)11-15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZWAPWDAKYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)

![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)
![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)